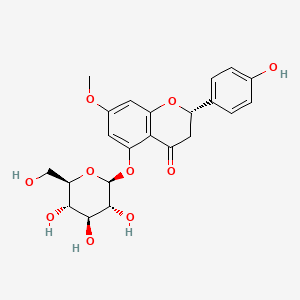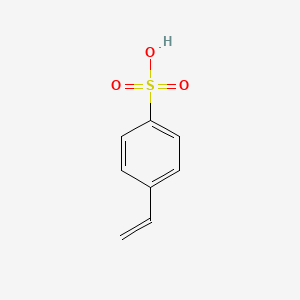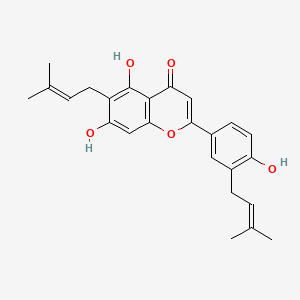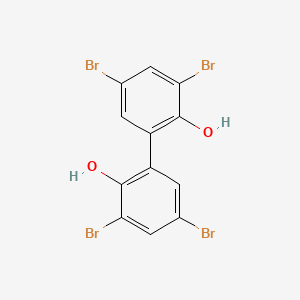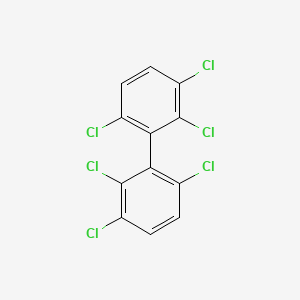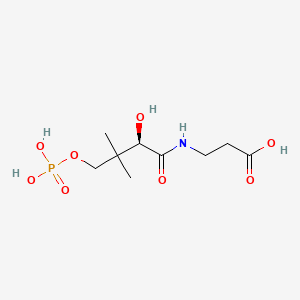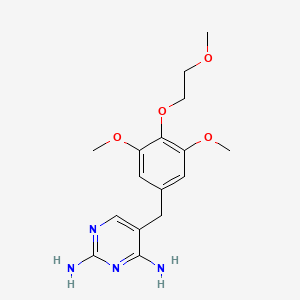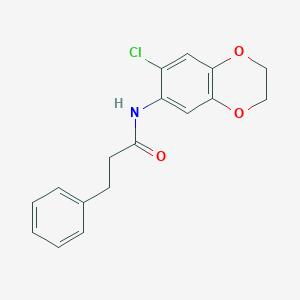
N-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-3-phenylpropanamide is a benzodioxine.
Applications De Recherche Scientifique
Antibacterial and Antifungal Potential
- Antimicrobial Activities : Synthesis of N-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-3-phenylpropanamide derivatives has shown promising antibacterial and antifungal properties. Specific compounds within this class demonstrated significant antimicrobial potential with low hemolytic activity, indicating their suitability for antibacterial and antifungal applications (Abbasi et al., 2020).
Potential in Diabetes Treatment
- Anti-Diabetic Properties : Some derivatives of N-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-3-phenylpropanamide exhibited moderate inhibitory activities against α-glucosidase enzyme, suggesting their potential use as therapeutic agents for type-2 diabetes (Abbasi et al., 2023).
Inflammation and Enzyme Inhibition
- Inhibitory Effects on Inflammation and Enzymes : These compounds have been studied for their inhibitory effects on lipoxygenase, an enzyme involved in inflammatory processes. Certain derivatives showed good inhibitory activity, which could be beneficial in developing treatments for inflammatory diseases (Abbasi et al., 2017).
Role in Neurodegenerative Diseases
- Therapeutic Potential in Alzheimer's Disease : Research into N-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-3-phenylpropanamide derivatives has shown that certain molecules within this class exhibited moderate inhibitory potential against acetylcholinesterase, an enzyme associated with neurodegenerative diseases like Alzheimer's (Abbasi et al., 2019).
Antitubercular Properties
- Anti-Tubercular Scaffolds : Derivatives of this compound were synthesized and evaluated for their anti-tubercular activity. Some showed promising activity against Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis (Nimbalkar et al., 2018).
Propriétés
Nom du produit |
N-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-3-phenylpropanamide |
|---|---|
Formule moléculaire |
C17H16ClNO3 |
Poids moléculaire |
317.8 g/mol |
Nom IUPAC |
N-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-3-phenylpropanamide |
InChI |
InChI=1S/C17H16ClNO3/c18-13-10-15-16(22-9-8-21-15)11-14(13)19-17(20)7-6-12-4-2-1-3-5-12/h1-5,10-11H,6-9H2,(H,19,20) |
Clé InChI |
LQKZLYZBKGTRSC-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(O1)C=C(C(=C2)Cl)NC(=O)CCC3=CC=CC=C3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]-dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]azanium](/img/structure/B1221682.png)
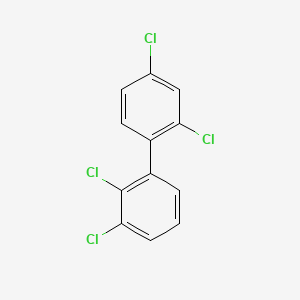
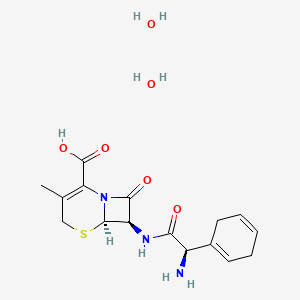
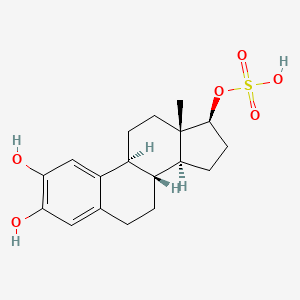
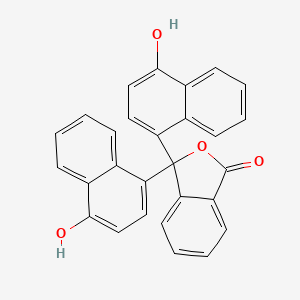
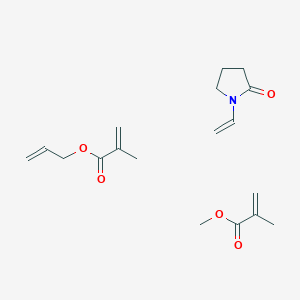
![5-Methyl-6-[[2-methoxy-5-(trifluoromethyl)phenyl]aminomethyl]pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1221689.png)
